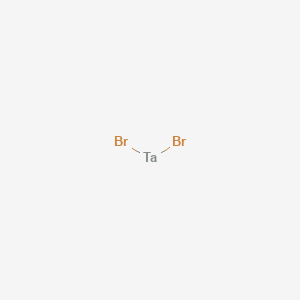
Tantalum bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tantalum bromide, also known as this compound, is a useful research compound. Its molecular formula is Br2Ta and its molecular weight is 340.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications
Photocatalysis : Tantalum bromide clusters have been studied for their role as catalysts in photocatalytic hydrogen generation. These aqua this compound clusters facilitate efficient light-driven reactions, aligning with energy conversion schemes for sustainable hydrogen production. Research indicates that these clusters can significantly enhance the rate of hydrogen generation under light irradiation .
Table 1: Overview of Catalytic Applications of this compound
Structural Biology
X-ray Crystallography : this compound is frequently used as a heavy-atom derivative in X-ray crystallography to aid in the phasing of protein structures. Its high anomalous scattering properties make it suitable for solving complex structures, including membrane proteins and large soluble assemblies. For instance, studies have shown that this compound can improve the resolution of crystal structures, although it may also induce changes in unit cell parameters that complicate analysis .
Table 2: Case Studies in Structural Biology Using this compound
Materials Science
Synthesis of Advanced Materials : this compound has been explored for the synthesis of new materials, particularly in the formation of tantalum-based clusters that exhibit unique properties. Research has focused on optimizing synthesis methods to produce stable and functional materials for various applications, including electronics and catalysis .
Table 3: Material Properties and Synthesis Techniques
Case Study 1: Photocatalytic Hydrogen Generation
In a study examining the efficiency of this compound clusters in photocatalytic applications, researchers demonstrated that these clusters could achieve significant hydrogen production rates under visible light irradiation. The findings suggest potential for sustainable energy solutions utilizing this compound as a catalyst.
Case Study 2: Structural Analysis of Membrane Proteins
The use of this compound in the crystallization of membrane proteins has been documented extensively. One notable case involved the successful determination of the structure of bestrophin-1, where this compound's heavy-atom properties facilitated phase determination despite challenges related to resolution.
特性
分子式 |
Br2Ta |
|---|---|
分子量 |
340.76 g/mol |
IUPAC名 |
dibromotantalum |
InChI |
InChI=1S/2BrH.Ta/h2*1H;/q;;+2/p-2 |
InChIキー |
ZNRKKSGNBIJSRT-UHFFFAOYSA-L |
正規SMILES |
Br[Ta]Br |
同義語 |
Ta(6)Br(12)2+ tantalum bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















